N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-14-3-2-4-18-17(14)10-12-21(18)13-19(23)20-11-9-15-5-7-16(22)8-6-15/h2-8,10,12,22H,9,11,13H2,1H3,(H,20,23) |
InChI Key |
VHTVDNHKWJBYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves the reaction between 4-methylindole and 2-(4-hydroxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide exhibits significant anticancer properties. Research has demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study published in Cancer Letters highlighted that the compound effectively inhibited the proliferation of human breast cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses considerable activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A study published in Molecular Neurobiology demonstrated that the compound could attenuate oxidative stress and reduce neuroinflammation, thereby protecting neuronal cells from apoptosis .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a promising candidate for further development into an anticancer therapeutic agent .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The results showed that this compound exhibited superior inhibitory effects against resistant strains of bacteria, suggesting its potential as an alternative treatment option for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The indole moiety can interact with various biological targets, leading to diverse pharmacological activities .
Comparison with Similar Compounds
Key Observations :
- The 4-hydroxyphenethyl group in the target compound distinguishes it from analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide, which has a chlorophenyl group. This substitution may enhance water solubility and receptor binding due to the hydroxyl group’s polarity .
- The 4-methylindole in the target compound contrasts with the 4-methoxyindole in ’s derivative, suggesting differences in electron-donating effects and metabolic stability.
Compounds with Hydroxyphenyl or Phenethyl Motifs
Key Observations :
Anticancer Indole Derivatives
Key Observations :
- The target compound lacks the chlorobenzoyl and sulfonyl groups present in and ’s derivatives, which are critical for their anticancer activity. This suggests that the target compound’s bioactivity profile may differ significantly .
Anthelmintic Benzimidazole-Acetamide Derivatives
Key Observations :
- Unlike these benzimidazole derivatives, the target compound’s indole-acetamide scaffold may confer different binding affinities to helminthic targets, though both classes share acetamide-linked aromatic groups .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 308.4 g/mol. Its structure includes a hydroxyphenyl group, an indole moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 1574496-49-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : The indole ring can be synthesized through Fischer indole synthesis.
- Introduction of Hydroxyphenyl Group : This is achieved via Friedel-Crafts alkylation.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
These synthetic routes highlight the compound's accessibility for further research and development.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Indole Derivatives : Research has shown that indole derivatives can inhibit cancer cell proliferation, with IC50 values often in the low micromolar range.
- Mechanism of Action : The proposed mechanism includes interaction with cellular enzymes and receptors involved in cell cycle regulation.
A comparative analysis of related compounds shows varying degrees of efficacy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.46 |
| Compound B | HCT116 | 0.39 |
| N-[2-(4-hydroxyphenyl)... | A549 | TBD |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Indole derivatives are known to exhibit such properties through inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Indole Derivatives : A study published in ACS Omega reported that indole derivatives demonstrated potent anticancer effects against various cell lines, including MCF-7 and HCT116, with significant inhibition rates.
- Research on Hydroxyphenyl Compounds : Another study highlighted the role of hydroxyphenyl groups in enhancing solubility and bioavailability, contributing to the overall efficacy of the compounds in vivo.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- The hydroxyphenyl group may facilitate hydrogen bonding with target proteins.
- The indole moiety could engage in π-π stacking interactions with aromatic residues in active sites of enzymes or receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-methylindole acetic acid derivatives and phenethylamine intermediates. Key steps include:
- Nucleophilic substitution for indole functionalization (e.g., introducing methyl groups at the 4-position).
- Amide bond formation using coupling agents like EDC/HOBt or DCC.
- Optimization of solvent systems (e.g., DMF or THF) and temperature (60–80°C) to improve yields, as demonstrated in analogous indole acetamide syntheses .
- Purification via column chromatography or recrystallization, with yield optimization guided by monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR to confirm backbone structure, substituent positions (e.g., 4-methylindole and 4-hydroxyphenethyl groups), and hydrogen bonding patterns.
- HRMS for exact mass verification (e.g., calculated vs. observed m/z values), ensuring molecular integrity.
- Melting point analysis to assess purity (e.g., sharp melting ranges between 150–200°C, as seen in structurally related indole acetamides) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test anticancer activity via cell viability assays (e.g., MTT) against cancer cell lines, referencing Bcl-2/Mcl-1 inhibition protocols for related indole derivatives .
- Enzyme inhibition : Evaluate COX-2 selectivity using fluorescence polarization assays, comparing results to indomethacin amide analogs .
- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.
Advanced Research Questions
Q. How can metabolic instability of this compound be predicted and addressed using computational tools?
- Methodological Answer :
- MetaSite software identifies metabolic "soft spots" (e.g., oxidation of the phenethyl group or O-demethylation). Predictions should guide structural modifications:
- Introduce electron-deficient substituents (e.g., fluorophenyl) to reduce CYP3A4/2D6-mediated oxidation .
- Validate stability in human liver microsomes (HLM) and rat pharmacokinetic studies, comparing half-life improvements post-modification .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Control experiments : Replicate assays with standardized cell lines (e.g., HepG2 vs. HEK293) and confirm compound solubility/stability in media.
- SAR analysis : Systematically vary substituents (e.g., methyl, chloro, nitro groups) to isolate structural drivers of activity discrepancies .
- Cross-species validation : Compare rat and human microsomal metabolism to identify species-specific degradation pathways .
Q. How can X-ray crystallography elucidate intermolecular interactions of this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethanol/water mixtures to grow single crystals.
- Data collection : Resolve hydrogen-bonding networks (e.g., C–H⋯O interactions) and π-π stacking between indole and aromatic groups.
- Validation : Compare bond lengths/angles to related N-(substituted phenyl)acetamides, ensuring structural consistency .
Q. What role could this compound play in targeted protein degradation (e.g., AUTACs)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
